9-(4-Methylphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
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Overview
Description
9-(4-METHYLPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a heterocyclic compound that belongs to the triazoloquinazolinone family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazolinone moiety. The presence of both triazole and quinazolinone rings endows the compound with significant pharmacological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-METHYLPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves the condensation of 3-amino-1,2,4-triazole with dimedone and different aromatic aldehydes in the presence of a catalyst such as anthranilic acid . This one-pot reaction is efficient and environmentally friendly, yielding high amounts of the desired product without the need for chromatographic separation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign catalysts and solvents, are likely to be applied to scale up the synthesis process. The use of anthranilic acid as a catalyst in a one-pot reaction is a promising approach for industrial applications due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
9-(4-METHYLPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological or chemical properties .
Scientific Research Applications
9-(4-METHYLPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-(4-METHYLPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazolinone derivatives, such as:
- 4-(2-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Uniqueness
The uniqueness of 9-(4-METHYLPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE lies in its specific substitution pattern and the combination of the triazole and quinazolinone rings. This unique structure contributes to its distinct pharmacological and chemical properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
9-(4-methylphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H20N4O/c1-14-7-9-16(10-8-14)21-20-18(25-22-23-13-24-26(21)22)11-17(12-19(20)27)15-5-3-2-4-6-15/h2-10,13,17,21H,11-12H2,1H3,(H,23,24,25) |
InChI Key |
QUAKICSHPSUQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NC=NN25 |
Origin of Product |
United States |
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